molecular formula C6H12O3 B8755646 Methyl 2-methoxybutanoate CAS No. 18797-18-7

Methyl 2-methoxybutanoate

Cat. No.: B8755646
CAS No.: 18797-18-7
M. Wt: 132.16 g/mol
InChI Key: UJBNVYLBVGMXPI-UHFFFAOYSA-N
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Description

Methyl 2-methoxybutanoate (C₆H₁₂O₃, molecular weight 132.16 g/mol) is an aliphatic ester characterized by a methoxy (-OCH₃) group at the second carbon of the butanoate chain. Its IUPAC name, this compound, reflects this substitution pattern.

Properties

CAS No.

18797-18-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

methyl 2-methoxybutanoate

InChI

InChI=1S/C6H12O3/c1-4-5(8-2)6(7)9-3/h5H,4H2,1-3H3

InChI Key

UJBNVYLBVGMXPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Methyl esters with branched or oxygenated substituents, such as methyl-2-methyl butanoate (M2MB), undergo oxidation with atmospheric radicals like OH and Cl. These reactions are critical for understanding environmental degradation pathways .

  • OH Radical Reactions :
    For M2MB, the rate coefficient with OH radicals decreases with increasing temperature, following Arrhenius behavior:

    kOH=(4.27±1.20)×1012cm3molecule1s1at 298 K[8]k_{\text{OH}} = (4.27 \pm 1.20) \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} \, \text{at 298 K}[8]

    A similar trend is expected for methyl 2-methoxybutanoate due to the electron-donating methoxy group, which may slightly enhance reactivity compared to non-oxygenated analogs.

  • Cl Atom Reactions :
    Methyl-2-methyl propionate (M2MP) reacts with Cl atoms with a rate coefficient of kCl=(4.61±1.28)×1011cm3molecule1s1at 298 Kk_{\text{Cl}} = (4.61 \pm 1.28) \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} \, \text{at 298 K} . Computational studies using canonical variational transition state theory (CVT/SCT/ISPE) suggest that H-atom abstraction from the methyl or methoxy group dominates .

Thermal Decomposition

Pyrolysis of methyl butanoate (MB) at 913–1113 K produces CO, CO2_2, CH4_4, and unsaturated esters via radical pathways . Key steps include:

  • Initial C–O bond cleavage to form methoxy and acyl radicals.

  • Subsequent β-scission or hydrogen abstraction.

For this compound, analogous decomposition would likely yield methoxypropanal or methacrylic acid derivatives, though experimental validation is needed.

Cycloaddition Reactions

Methyl 2-oxobut-3-enoate, an α,β-unsaturated ester, participates in Diels-Alder reactions as a dienophile . this compound’s reactivity in cycloadditions may be modulated by the methoxy group’s electron-donating effects, potentially stabilizing transition states.

Example Reaction Pathway :

Methyl 2-methoxybutanoate+1,3-dienecyclohexene derivative\text{this compound} + 1,3\text{-diene} \rightarrow \text{cyclohexene derivative}

Yields for similar systems range from 27% to 94%, depending on diene sterics and reaction conditions .

Atmospheric Degradation Mechanism

Proposed pathways for this compound in the troposphere include:

  • OH/Cl Radical Attack : H-atom abstraction from the methoxy or alkyl chain, forming peroxy radicals.

  • Oxidation : Sequential reactions with O3_3 or NOx_x to form carbonyl compounds or carboxylic acids.

  • Photolysis : Cleavage of the ester or methoxy group under UV light.

Table 1 : Estimated Atmospheric Lifetimes for Analogous Esters

CompoundLifetime (OH)Lifetime (Cl)
Methyl-2-methyl butanoate2.2 days6.5 hours
Methyl propionate4.8 days10.2 hours

Synthetic and Computational Insights

  • Oxidation with Dess-Martin Periodinane : Methyl vinyl glycolate (MVG) oxidizes to methyl 2-oxobut-3-enoate, suggesting that this compound could undergo similar transformations to α-keto esters .

  • DFT/CVT Calculations : For M2MB, computed rate coefficients align with experimental data within ±30%, highlighting the reliability of theoretical models for predicting reactivity .

Stability and Side Reactions

Methoxy-substituted esters exhibit moderate thermal stability but may dimerize or undergo aldol condensation under basic conditions . For example:

2Methyl 2-methoxybutanoateDimer via Michael addition2 \, \text{this compound} \rightarrow \text{Dimer via Michael addition}

Storage at low temperatures (−18°C) is recommended to prevent oligomerization .

Citations :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following table summarizes key differences between methyl 2-methoxybutanoate and analogous esters:

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features Solubility & Volatility Applications/Notes
This compound C₆H₁₂O₃ 132.16 Ester, methoxy (-OCH₃) Aliphatic chain, no stereocenters Likely soluble in organic solvents; moderate volatility (inferred) Synthetic intermediate, solvents
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ester, methoxy, aromatic ring Aromatic benzoate backbone Soluble in ethanol; higher boiling point due to aromaticity Flavoring agents, pharmaceuticals
Methyl salicylate C₈H₈O₃ 152.15 Ester, hydroxyl (-OH), aromatic Ortho-substituted aromatic ester Limited water solubility; bp ~222°C Topical analgesics, fragrances
(R)-Methyl 2-aminobutanoate HCl C₅H₁₁NO₂·HCl 153.61 Ester, amino (-NH₂), hydrochloride salt Chiral center, ionic form Water-soluble due to salt formation Pharmaceutical intermediates
Methyl 2-hydroxy-3-methylbutanoate C₆H₁₂O₃ 132.16 Ester, hydroxyl (-OH) Hydroxyl substituent at C2 Higher polarity; prone to hydrogen bonding Potential for ester hydrolysis

Key Research Findings

Aromatic vs. Aliphatic Esters
  • Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃) shares the methoxy-ester motif but incorporates an aromatic ring, significantly increasing its molecular weight (180.20 vs. 132.16) and boiling point. This aromaticity enhances stability but reduces volatility compared to this compound .
  • Methyl salicylate (C₈H₈O₃), though smaller than ethyl 2-methoxybenzoate, exhibits lower volatility (bp ~222°C) due to intramolecular hydrogen bonding between its hydroxyl and ester groups .
Amino and Hydroxy Substituents
  • Methyl 2-aminobutanoate hydrochloride derivatives (e.g., C₅H₁₁NO₂·HCl) replace the methoxy group with an amino (-NH₂) group, drastically altering solubility. The hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical synthesis .
  • Methyl 2-hydroxy-3-methylbutanoate (C₆H₁₂O₃) demonstrates how a hydroxyl group increases polarity and susceptibility to hydrolysis compared to the methoxy analog, which is more stable under acidic/basic conditions .
Complex Methyl Esters in Natural Products
  • highlights methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester), which are far larger (MW >300 g/mol) and structurally complex due to polycyclic frameworks. These compounds exhibit lower volatility and specialized roles in plant resins, contrasting with the simpler aliphatic profile of this compound .

Q & A

Q. What are the established synthetic routes for methyl 2-methoxybutanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 2-methoxybutanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternatively, transesterification or alkylation of precursor esters may be employed. Key variables include temperature (e.g., reflux at 60–80°C), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios. For example, details similar ester syntheses using THF as a solvent, NaH as a base, and controlled reaction times (3–27 hours) to optimize yields . Purification typically involves column chromatography (C18 or silica gel) or distillation, as noted in protocols for structurally related esters .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, identifying methoxy (-OCH₃) and ester (-COOCH₃) groups. Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) validate purity and molecular weight (e.g., used LCMS retention times to confirm compound identity) . Discrepancies in spectral data (e.g., unexpected peaks in NMR) require cross-validation with alternative methods (e.g., Infrared Spectroscopy for functional groups) and comparison to literature databases.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Silica gel column chromatography with gradients of hexane/ethyl acetate is commonly used for polar esters. For higher purity, preparative HPLC (C18 columns with acetonitrile/water) or fractional distillation may be applied, as demonstrated in for analogous compounds . Recrystallization from solvents like diethyl ether or ethanol is suitable if the compound crystallizes readily.

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized when scaling from milligram to gram quantities?

Scaling requires careful adjustment of stirring efficiency, heat transfer, and reagent addition rates. highlights the use of inert atmospheres (e.g., nitrogen) and controlled dropwise addition of reagents to mitigate exothermic side reactions . Kinetic studies (e.g., varying catalyst concentration or temperature) can identify rate-limiting steps. For instance, increasing reaction time from 3 to 27 hours in THF improved yields in a related synthesis .

Q. What strategies address contradictions in stability data for this compound under varying storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. For example, emphasizes storing esters below -20°C in airtight containers with desiccants to prevent hydrolysis . Accelerated aging tests (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring can quantify degradation products. Conflicting data may arise from impurities; thus, rigorous pre-storage purification (e.g., via column chromatography) is critical .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The methoxy group at the β-position introduces steric hindrance and electron-donating effects, slowing nucleophilic attack at the carbonyl carbon. Computational modeling (e.g., DFT calculations) can predict activation energies, while experimental kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) elucidate mechanistic pathways. ’s protocols for handling reactive intermediates (e.g., PPE requirements) should be followed during such experiments .

Q. What are the implications of detecting trace impurities in this compound, and how are they mitigated?

Impurities (e.g., unreacted starting materials or hydrolysis byproducts) can skew experimental results. and recommend using LCMS or GC-MS for impurity profiling . Mitigation strategies include optimizing reaction quenching (e.g., rapid acidification) and implementing orthogonal purification steps (e.g., sequential column chromatography and distillation).

Methodological Considerations

  • Safety Protocols : Follow and guidelines: use fume hoods, nitrile gloves, and safety goggles during synthesis. Neutralize acidic/basic waste before disposal .
  • Data Validation : Replicate experiments under controlled conditions (e.g., triplicate runs) and use statistical tools (e.g., ANOVA) to assess reproducibility, as implied in ’s rigorous synthesis documentation .

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